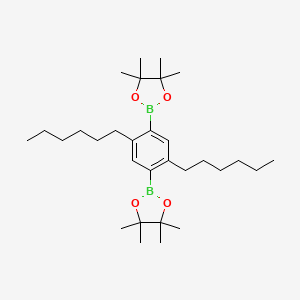

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2,5-dihexylbenzene

Descripción general

Descripción

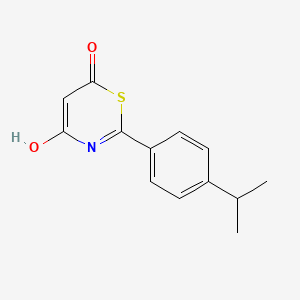

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2,5-dihexylbenzene, or 1,4-DiBOB for short, is a novel organoborane compound first synthesized in 2018. It has attracted attention from the scientific community due to its potential applications in a wide range of areas, including organic synthesis, materials science, and catalysis.

Aplicaciones Científicas De Investigación

Synthesis and Properties of Polymers

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2,5-dihexylbenzene has been utilized in the synthesis of deeply colored polymers, demonstrating solubility in common organic solvents and molecular weights between 3.5 and 22 kDa (Welterlich, Charov, & Tieke, 2012).

Structural Versatility in Crystals

This compound showcases structural versatility in crystal forms, as evidenced by studies of polymorphs and co-crystals, revealing different packing modes and densities (Batsanov et al., 2012).

Conductivity in Polymers

It's also been used in the development of conducting polymers, particularly from low oxidation potential monomers, enhancing the stability of these materials in their electrically conducting form (Sotzing et al., 1996).

Catalysis in Organic Synthesis

This compound plays a role in catalysis, particularly in the borylation of arylbromides, offering an effective method for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).

Luminescent Properties in Polymers

It contributes to the luminescent properties of certain polymers, particularly in conjugated polymers, enhancing their color and solubility properties (Zhu et al., 2007).

Applications in Electron Transport Material Synthesis

Its efficacy in the synthesis of electron transport materials, particularly as a key intermediate, has been demonstrated, highlighting its significance in the materials field (Xiangdong et al., 2017).

DFT Studies and Crystal Structure

Density Functional Theory (DFT) studies and crystallography have been employed to analyze compounds containing this molecule, aiding in understanding their molecular structures and physicochemical properties (Huang et al., 2021).

Mecanismo De Acción

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric composition.

Propiedades

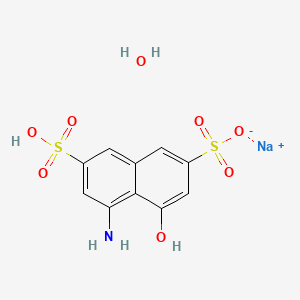

IUPAC Name |

2-[2,5-dihexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52B2O4/c1-11-13-15-17-19-23-21-26(32-35-29(7,8)30(9,10)36-32)24(20-18-16-14-12-2)22-25(23)31-33-27(3,4)28(5,6)34-31/h21-22H,11-20H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUOFXHIWNBPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CCCCCC)B3OC(C(O3)(C)C)(C)C)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

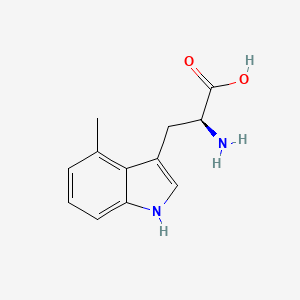

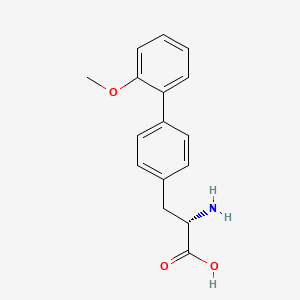

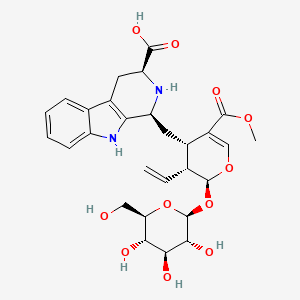

![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)

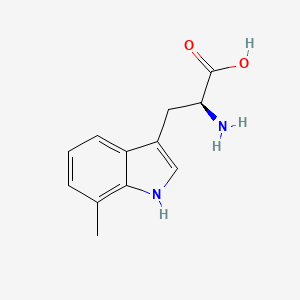

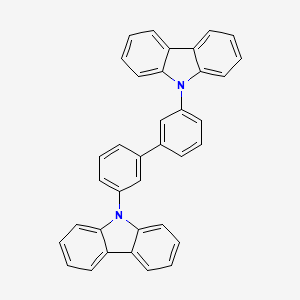

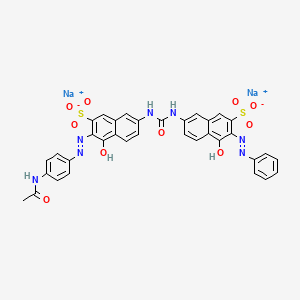

![[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)](/img/structure/B3028830.png)